(4-bromo-1-ethyl-1H-pyrazol-3-yl)(4-{[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}piperazin-1-yl)methanone
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Overview
Description
The compound {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE is a complex organic molecule that features multiple functional groups, including pyrazole, piperazine, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
The compound {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Pyrazole N-oxides.
Reduction products: Alcohol derivatives.
Substitution products: Amino or thio derivatives.
Scientific Research Applications
The compound {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of {4-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]METHANONE lies in its combination of multiple functional groups, which allows it to interact with a wide range of biological targets and undergo various chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H26BrN7O4 |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
[4-(4-bromo-1-ethylpyrazole-3-carbonyl)piperazin-1-yl]-[2-methyl-5-(morpholine-4-carbonyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C20H26BrN7O4/c1-3-28-13-14(21)17(23-28)20(31)26-6-4-25(5-7-26)19(30)16-12-15(22-24(16)2)18(29)27-8-10-32-11-9-27/h12-13H,3-11H2,1-2H3 |
InChI Key |
GCMGMDDEPIOBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC(=NN3C)C(=O)N4CCOCC4)Br |
Origin of Product |
United States |
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